molecular formula C18H20N4O3 B2818194 N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide CAS No. 2034239-33-1

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide

Cat. No.: B2818194
CAS No.: 2034239-33-1
M. Wt: 340.383
InChI Key: GAEWYRRNSDEJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1H-Benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide is a benzimidazole-derived compound characterized by:

  • A 1H-benzo[d]imidazole core, a heterocyclic aromatic system known for its pharmacological versatility.
  • A methyl group attached via a methylene bridge (-CH2-) to the benzimidazole nitrogen.
  • A 2-(2-methoxyethoxy) substituent on the isonicotinamide moiety, contributing to solubility and electronic properties.
  • An N-methylisonicotinamide group, which introduces hydrogen-bonding and π-stacking capabilities.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(2-methoxyethoxy)-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-22(12-16-20-14-5-3-4-6-15(14)21-16)18(23)13-7-8-19-17(11-13)25-10-9-24-2/h3-8,11H,9-10,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEWYRRNSDEJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)C3=CC(=NC=C3)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole derivatives exhibit diverse biological activities depending on substituent groups. Below is a detailed comparison with analogous compounds from the evidence:

Structural and Functional Group Analysis

Compound Name (Reference) Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound -CH2-benzimidazole, 2-(2-methoxyethoxy), N-methylisonicotinamide ~387.4 (calculated) Ether chain enhances hydrophilicity; isonicotinamide may aid receptor binding.
2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Thioacetamide, 4-fluorophenyl 301.34 Sulfur atom increases lipophilicity; fluorophenyl may improve metabolic stability.
W1 (3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) Dinitrophenyl, thioacetamide ~495.4 (calculated) Electron-withdrawing nitro groups enhance electrophilicity; reported antimicrobial/anticancer activity.
N-(1H-Benzo[d]imidazol-2-yl)-2-phenyl-N'-tosylacetamidine Tosyl, phenyl ~407.4 (calculated) Sulfonamide group improves solubility; acetamidine may act as a metal-binding motif.
4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide Sulfonamide, pyrimidinyl ~398.4 (calculated) Sulfonamide-pyrimidine combination linked to antibacterial/antifungal activity.

Spectral Characterization

  • IR Spectroscopy : Benzimidazole NH/CH stretches (~3200–3100 cm⁻¹) and carbonyl peaks (~1650–1700 cm⁻¹) are common across derivatives .
  • NMR : Methyl groups in the target compound would show singlet peaks at ~2.5–3.5 ppm (N-CH3) and ~3.2–3.8 ppm (OCH3), distinct from sulfonamide or thioether protons in analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide, and what are their yields and challenges?

  • Methodological Answer : The synthesis of benzimidazole-containing compounds typically involves multi-step protocols. For example, similar derivatives are synthesized via:

  • Step 1 : Preparation of (1H-benzo[d]imidazol-2-yl)methanamine through condensation of o-phenylenediamine with carboxylic acids or esters under reflux .
  • Step 2 : Functionalization via nucleophilic substitution or coupling reactions. For instance, introducing methoxyethoxy groups may involve alkylation with 2-(2-methoxyethoxy)ethyl halides in the presence of a base like K₂CO₃ .
  • Step 3 : N-methylation using methyl iodide or dimethyl sulfate under inert conditions .
    Typical yields range from 50–70%, with challenges including regioselectivity in alkylation and purification of polar intermediates .

Q. How is the structural characterization of this compound validated, and what spectral discrepancies might arise?

  • Methodological Answer : Characterization relies on:

  • IR Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=N in benzimidazole), and ~1250 cm⁻¹ (C-O-C in methoxyethoxy) .
  • ¹H/¹³C NMR : Key signals include δ 3.3–3.7 ppm (methoxyethoxy protons), δ 4.5–5.0 ppm (N-CH₂-benzimidazole), and aromatic protons between δ 7.0–8.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 385 for C₁₉H₂₄N₄O₃) and fragmentation patterns confirm the backbone .
    Discrepancies may arise from residual solvents or rotameric forms in NMR, requiring iterative purification or variable-temperature NMR .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Testing : Agar dilution or broth microdilution against S. aureus or C. albicans, with MIC values compared to standards like thiabendazole .
  • Enzyme Inhibition : Assays targeting kinases or cytochrome P450 isoforms, using fluorometric or colorimetric substrates .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s solubility and target binding affinity?

  • Methodological Answer :

  • Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute solvation free energies in aqueous/organic mixtures .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., fungal CYP51 or bacterial gyrase) to refine substituent effects .
  • QSAR Models : Correlate logP, polar surface area, and H-bond donors/acceptors with experimental bioactivity data to guide structural modifications .

Q. What strategies resolve contradictions in spectral data or bioactivity between synthesized batches?

  • Methodological Answer :

  • Batch Analysis : Compare HPLC purity profiles (C18 columns, acetonitrile/water gradients) to detect impurities .
  • Isotopic Labeling : Use ¹³C-labeled intermediates to trace unexpected side reactions (e.g., demethylation or oxidation) .
  • Bioactivity Cross-Validation : Re-test discrepant batches in orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) to rule out false positives .

Q. How does the methoxyethoxy group influence pharmacokinetic properties, and what modifications enhance metabolic stability?

  • Methodological Answer :

  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify oxidative metabolites (e.g., O-demethylation) .
  • Stability Enhancements : Replace the methoxy group with trifluoromethoxy (electron-withdrawing) or cyclopropylmethoxy (steric shielding) to reduce CYP-mediated degradation .
  • LogD Adjustments : Introduce fluorine atoms or shorten the ethoxy chain to balance solubility and membrane permeability .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the role of the methoxyethoxy group in target engagement via X-ray crystallography .
  • In Vivo Validation : Assess oral bioavailability and toxicity in rodent models, focusing on hepatic and renal clearance .
  • Synthetic Scalability : Optimize one-pot strategies to reduce purification steps and improve atom economy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.